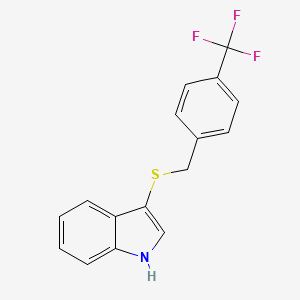
3-((4-(trifluoromethyl)benzyl)thio)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((4-(trifluoromethyl)benzyl)thio)-1H-indole” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The compound also contains a trifluoromethyl group attached to a benzyl group, which is then attached to the indole via a sulfur atom .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (iii) chloride . Another method involves the trifluoromethylthiolation of thiols to the corresponding trifluoromethyl disulfides .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic ring structure of the indole group, with the benzyl group attached via a sulfur atom. The benzyl group would also have a trifluoromethyl group attached .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the trifluoromethyl group could potentially be replaced with other groups in a substitution reaction . The compound could also potentially participate in coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the trifluoromethyl group, the benzyl group, and the indole group. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which can influence their biological activity .Aplicaciones Científicas De Investigación
Spectroelectrochemical Properties
The compound has been studied for its spectroelectrochemical properties in the context of phthalocyanines . These studies are crucial for understanding the redox behavior of compounds which can be applied in various electrochemical technologies. The ability to control electron transfer properties makes this compound a candidate for developing new materials with specific electrochemical characteristics.
Antifungal Applications
Research has indicated that derivatives of the compound exhibit antifungal properties . This is particularly significant in the development of new antifungal agents that can be used in agriculture to protect crops from fungal pathogens, as well as in medicine for treating fungal infections.
Chemical Sensors
The compound’s derivatives have potential applications in the development of chemical sensors . These sensors can be used for detecting specific chemicals or environmental conditions, which is essential in industrial processes, environmental monitoring, and healthcare diagnostics.
Photodynamic Therapy
Compounds with similar structures have been applied in photodynamic therapy , a treatment that uses light-sensitive compounds to produce reactive oxygen species that can kill cancer cells, bacteria, and other pathogens when exposed to light.
Solar Energy Conversion
The compound’s derivatives are being explored for their use in solar energy conversion systems . This research is part of the broader effort to develop more efficient materials for capturing and converting solar energy into usable power.
Liquid Crystal Technology
While direct applications in liquid crystal technology are not explicitly documented for this compound, related structures have been used to enhance the performance of liquid crystals . This suggests potential research avenues for “3-((4-(trifluoromethyl)benzyl)thio)-1H-indole” in this field, given its structural properties.
Propiedades
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NS/c17-16(18,19)12-7-5-11(6-8-12)10-21-15-9-20-14-4-2-1-3-13(14)15/h1-9,20H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUJEODLTXUIDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(trifluoromethyl)benzyl)thio)-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

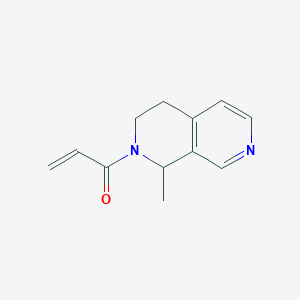
![N-(4-fluorobenzyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2976307.png)
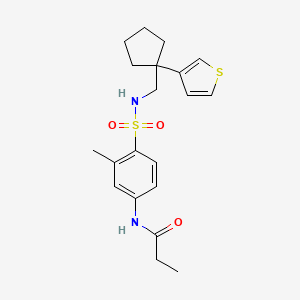
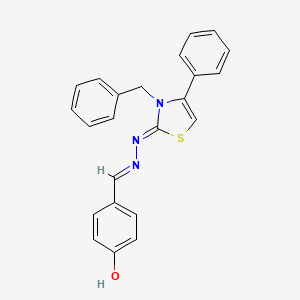
![4-bromo-2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2976310.png)
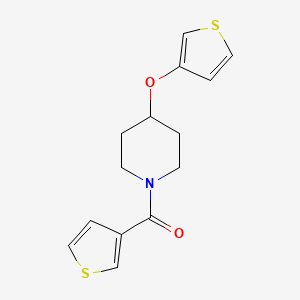
![1-(3-chlorophenyl)-6-((3-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2976313.png)
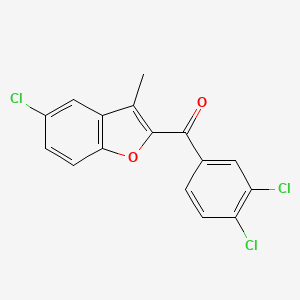
![1-(2-ethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2976315.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2976321.png)
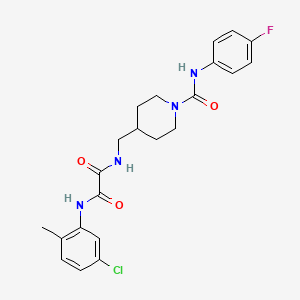
![N-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2976325.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2976327.png)